4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 1-methyl-3-oxobutan-1-one under acidic conditions to yield the desired pyrazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines .
Scientific Research Applications
4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also interact with enzymes and receptors involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups.
Fluorophenyl compounds: Molecules containing a fluorophenyl group with different core structures
Uniqueness
4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific combination of a fluorophenyl group and a pyrazolopyridine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H12FN3O |
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Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C13H12FN3O/c1-17-13-11(7-15-17)10(6-12(18)16-13)8-2-4-9(14)5-3-8/h2-5,7,10H,6H2,1H3,(H,16,18) |
InChI Key |
LZRYDSRIXOGDJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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